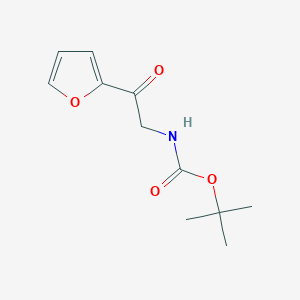

Tert-butyl (2-oxo-2-(2-furyl)-ethyl)carbamate

Description

Tert-butyl (2-oxo-2-(2-furyl)-ethyl)carbamate is a carbamate-protected amine derivative characterized by a tert-butoxycarbonyl (Boc) group, a ketone (2-oxo) moiety, and a 2-furyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the construction of peptidomimetics or heterocyclic frameworks. The 2-furyl group, an electron-rich aromatic heterocycle, imparts unique electronic and steric properties that influence reactivity and downstream applications.

Properties

IUPAC Name |

tert-butyl N-[2-(furan-2-yl)-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-7-8(13)9-5-4-6-15-9/h4-6H,7H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYLOHVXGPQWKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL N-[2-(FURAN-2-YL)-2-OXOETHYL]CARBAMATE typically involves the reaction of tert-butyl carbamate with a furan-2-yl ketone. The reaction is usually carried out under mild conditions, often in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI). The reaction proceeds through the formation of an intermediate, which then undergoes coupling to form the desired carbamate .

Industrial Production Methods

Industrial production methods for TERT-BUTYL N-[2-(FURAN-2-YL)-2-OXOETHYL]CARBAMATE are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL N-[2-(FURAN-2-YL)-2-OXOETHYL]CARBAMATE can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group in the carbamate can be reduced to form alcohol derivatives.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different substituted carbamates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted carbamates, depending on the nucleophile used .

Scientific Research Applications

TERT-BUTYL N-[2-(FURAN-2-YL)-2-OXOETHYL]CARBAMATE has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of TERT-BUTYL N-[2-(FURAN-2-YL)-2-OXOETHYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity .

Comparison with Similar Compounds

Substituent-Based Comparisons

The structural uniqueness of tert-butyl (2-oxo-2-(2-furyl)-ethyl)carbamate lies in its 2-furyl substituent. Below is a comparison with derivatives bearing alternative substituents:

Key Observations :

- Electronic Effects: The 2-furyl group’s electron-donating nature contrasts with electron-withdrawing groups (e.g., phenylamino), altering reactivity in nucleophilic acyl substitutions .

- Steric Influence: Bulky substituents (e.g., piperazine-phenoxy) reduce reaction yields compared to smaller groups like furyl .

- Spectroscopic Signatures : The furyl group’s characteristic IR peaks (~1500 cm⁻¹ for C=C stretching) and NMR signals (δ 6.3–7.4 ppm for furan protons) differentiate it from phenyl or aliphatic analogs .

Comparison of Methods :

- Yields : Derivatives with aromatic substituents (e.g., phenyl, furyl) typically achieve 55–85% yields, while bulky groups (e.g., piperazine) require optimized conditions (e.g., Pd catalysis) to reach >80% .

- Purity : UPLC purity >99% is achievable for carbamates with planar substituents (e.g., phenyl), whereas heterocycles like furyl may require gradient elution due to polar interactions .

Biological Activity

Tert-butyl (2-oxo-2-(2-furyl)-ethyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form for clarity.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a carbonyl and a furan moiety. This unique structure allows for various interactions within biological systems, contributing to its pharmacological properties. The compound can undergo hydrolysis, leading to the formation of biologically active amines, which may enhance its therapeutic potential.

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer activity. In vitro studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. For instance, a study involving human breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anti-cancer agent.

Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound has been studied for its anti-inflammatory effects. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This was evidenced by decreased levels of TNF-alpha and IL-6 in treated macrophage cultures.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Molecular docking studies have suggested that the compound binds to key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions are crucial for its therapeutic efficacy.

Data Summary

The following table summarizes key findings from studies on this compound:

| Study | Cell Type | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | Breast Cancer Cells | Decreased cell viability | Inhibition of proliferation | |

| Study 2 | Macrophages | Reduced cytokine production | Modulation of inflammatory pathways | |

| Study 3 | Lung Cancer Cells | Induced apoptosis | Activation of apoptotic pathways |

Case Studies

- Breast Cancer Study : In a controlled experiment, this compound was administered to MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability after 48 hours of treatment, with IC50 values suggesting high potency against these cells.

- Inflammation Model : In an animal model of inflammation, the administration of this compound led to a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.